二甲基4-溴邻苯二甲酸酯

描述

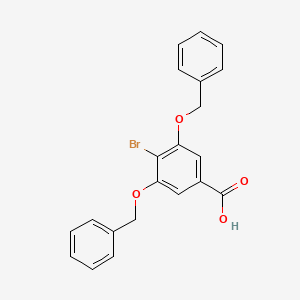

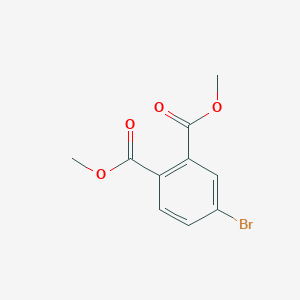

Dimethyl 4-bromophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is used in various chemical reactions and has a molecular weight of 273.08 .

Synthesis Analysis

The synthesis of Dimethyl 4-bromophthalate involves the use of sodium hydroxide and tetrahydrofuran . Lithium aluminum hydride is suspended in tetrahydrofuran and stirred under ice cooling. A solution of dimethyl 4-bromophthalate is then added dropwise to the resultant suspension. After stirring for an additional 30 minutes, water, a 5 N aqueous solution of sodium hydroxide, and further water are successively added .Molecular Structure Analysis

The molecular structure of Dimethyl 4-bromophthalate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The InChI Key for this compound is AMNIKUDFXYWYSY-UHFFFAOYSA-N .Chemical Reactions Analysis

Dimethyl 4-bromophthalate is used in various chemical reactions. For example, it can be used in the synthesis of 1,2-Dihydroxymethyl-4-bromobenzene .Physical And Chemical Properties Analysis

Dimethyl 4-bromophthalate is a colorless to white to yellow liquid or semi-solid or solid at room temperature .科学研究应用

合成和催化应用

二甲基4-溴邻苯二甲酸酯是一种重要的化学中间体,在各种合成过程中起着至关重要的作用。徐文倩(2010)讨论了它在通过溴化和酯交换过程制备二正丁基4-溴邻苯二甲酸酯中的用途。该研究强调了由于其更高的立体规整性和类似邻苯二甲酸的催化活性,该化合物在工业中的潜在应用。该化合物的合成收率高达84.9%,表明其效率和潜力适用于大规模工业应用(Xu Wen-qian, 2010)。

光物理行为和染料设计

T. Soujanya等人(1996)探讨了氨基邻苯二酰亚胺染料,包括N,N-二甲基衍生物,在不同溶剂中的光物理行为。这项研究对于理解高效染料系统的设计至关重要,因为研究表明扭曲对这类染料的光物理行为有影响。从这项研究中获得的见解可以应用于新染料配方的开发,提高其效率和应用范围(T. Soujanya, R. W. Fessenden, & A. Samanta, 1996)。

环境监测

检测环境水样中的二甲基邻苯二甲酸酯(DMP)对于环境监测至关重要。张明翠等人(2011)开发了一种间接竞争性酶联免疫吸附法(ic-ELISA)用于此目的。这种方法以其简单性,灵敏性和特异性而特色,是检测水样中DMP的可靠工具,突显了通过邻苯二甲酸酯监测环境污染的重要性(Mingcui Zhang, Shaohui Liu, H. Zhuang, & Yurong Hu, 2011)。

聚合物化学

在聚合物化学领域,二甲基4-溴邻苯二甲酸酯衍生物已被用于合成新型聚合物。于涛等人(2007)合成了二甲基4,6-双(溴甲基)异苯二甲酸酯,然后用于引发苯乙烯的原子转移自由基聚合。所得聚合物具有可控的分子量和窄的聚分散度,展示了该化合物在创建良好定义的聚合物结构方面的实用性(Yu Tao, Wang Yun, Lu Dairen, Bai Ru-ke, & Lu Weiqi, 2007)。

安全和危害

作用机制

Mode of Action

It is known that many phthalates can interact with hormone synthesis, transport, and metabolism

Biochemical Pathways

Phthalates, including Dimethyl 4-bromophthalate, can potentially disrupt various biochemical pathways. For instance, some phthalates have been found to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes .

Pharmacokinetics

It is known that many phthalates have high gastrointestinal absorption and can permeate the blood-brain barrier .

Result of Action

Phthalates in general are known to be endocrine-disrupting chemicals that can induce neurological disorders .

生化分析

Biochemical Properties

Dimethyl 4-bromophthalate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of phthalates, such as esterases and hydrolases. These enzymes catalyze the hydrolysis of Dimethyl 4-bromophthalate, leading to the formation of 4-bromophthalic acid and methanol. The interactions between Dimethyl 4-bromophthalate and these enzymes are crucial for understanding its metabolic fate and potential biological effects .

Cellular Effects

Dimethyl 4-bromophthalate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that Dimethyl 4-bromophthalate can disrupt endocrine signaling by interacting with nuclear receptors, leading to altered gene expression and hormonal imbalances. Additionally, it has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Dimethyl 4-bromophthalate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting esterases and hydrolases. By inhibiting these enzymes, Dimethyl 4-bromophthalate can interfere with the normal metabolic processes, leading to the accumulation of its metabolites. Furthermore, it can modulate gene expression by interacting with nuclear receptors, thereby influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl 4-bromophthalate can change over time. The stability and degradation of Dimethyl 4-bromophthalate are important factors to consider. It has been observed that Dimethyl 4-bromophthalate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. Long-term exposure to Dimethyl 4-bromophthalate in in vitro and in vivo studies has shown potential adverse effects on cellular function, including disruptions in cell signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of Dimethyl 4-bromophthalate vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes. Studies have reported threshold effects, where certain dosages result in noticeable changes in cellular and physiological functions. High doses of Dimethyl 4-bromophthalate have been associated with toxic effects, including liver and kidney damage, as well as disruptions in endocrine function .

Metabolic Pathways

Dimethyl 4-bromophthalate is involved in metabolic pathways that include phase I and phase II reactions. In phase I, it undergoes hydrolysis by esterases to form 4-bromophthalic acid and methanol. In phase II, the metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. These metabolic pathways are essential for understanding the detoxification and elimination of Dimethyl 4-bromophthalate .

Transport and Distribution

Within cells and tissues, Dimethyl 4-bromophthalate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of Dimethyl 4-bromophthalate within tissues can influence its biological activity and potential toxicity. Studies have shown that it can accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of Dimethyl 4-bromophthalate is an important aspect of its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of Dimethyl 4-bromophthalate within subcellular structures can affect its interactions with biomolecules and its overall biological effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

属性

IUPAC Name |

dimethyl 4-bromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNIKUDFXYWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462393 | |

| Record name | Dimethyl 4-bromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87639-57-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-bromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Dimethyl 4-bromophthalate as an internal electron donor in Ziegler-Natta catalysts?

A1: Research suggests that Dimethyl 4-bromophthalate, similar to Dimethyl phthalate, can enhance the catalytic activity of Ziegler-Natta catalysts used in polyolefin production []. Additionally, it contributes to a higher stereoregularity of the produced polymer, making it a potentially valuable component in industrial applications.

Q2: How is Dimethyl 4-bromophthalate synthesized, and what is the significance of the reported yield improvement?

A2: Dimethyl 4-bromophthalate is synthesized through a two-step process involving bromination and transesterification, using Dimethyl phthalate, sodium bromate, and n-butyl alcohol as starting materials []. The reported research highlights an improved synthesis method achieving an overall yield of 84.9% for Dimethyl 4-bromophthalate from Dimethyl phthalate []. This significant increase from the previous yield of 47.5% offers potential benefits for large-scale production and cost-effectiveness in industrial settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)